molecular formula C18H21N5O B12926277 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide CAS No. 89459-50-7

5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

Cat. No.: B12926277
CAS No.: 89459-50-7
M. Wt: 323.4 g/mol
InChI Key: FQXXQHBOOLYFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a synthetic acridine derivative with a dual amino substitution at the 5 and 9 positions of the acridine core. This structural modification distinguishes it from simpler acridine-based compounds like amsacrine (m-AMSA) and the parent compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). The molecule’s planar acridine ring enables DNA intercalation, while the dimethylaminoethyl carboxamide side chain enhances solubility and modulates interactions with cellular targets, including topoisomerases .

For example, Finlay et al. (1993) demonstrated that DACA derivatives maintain activity in MDR cell lines, likely due to reduced affinity for P-glycoprotein efflux pumps . The 5,9-diamino substitution may further optimize DNA binding kinetics and selectivity for topoisomerase I/II complexes, as suggested by crystallographic analyses of related bis-acridine compounds .

Properties

CAS No.

89459-50-7

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

5,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

InChI

InChI=1S/C18H21N5O/c1-23(2)10-9-21-18(24)13-7-3-5-11-15(20)12-6-4-8-14(19)17(12)22-16(11)13/h3-8H,9-10,19H2,1-2H3,(H2,20,22)(H,21,24)

InChI Key

FQXXQHBOOLYFAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)N)N=C21)N

Origin of Product

United States

Preparation Methods

Cyclization of Aldehyde Precursor

The process begins with the cyclization of a compound of formula (II), which contains an esterified carboxylic acid functional group. This step uses a Lewis acid as a catalyst to form an acridine derivative (formula III).

  • Reagents : Boron trifluoride etherate (BF₃·OEt₂) or trifluoroacetic acid.
  • Solvents : Dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).
  • Conditions : The reaction is conducted under nitrogen at room temperature.

The resulting intermediate is typically isolated as its tetrafluoroborate salt.

Hydrolysis and Coupling

The esterified group in the cyclized product can be hydrolyzed to generate a free carboxylic acid. This step is followed by coupling with a primary alkylamine to introduce the dimethylaminoethyl moiety.

  • Hydrolysis : Performed under basic conditions using sodium hydroxide or similar bases.
  • Coupling Reaction :
    • Reagents: N,N-dimethylethylenediamine and a coupling agent such as carbonyldiimidazole (CDI).
    • Solvent: Dimethylformamide (DMF).

Final Functionalization

The final step involves converting the intermediate into the desired compound by introducing amino groups at specific positions on the acridine ring.

Example Protocol

Example: Preparation of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide

  • Cyclization Reaction :

    • Dissolve aldehyde precursor in CH₂Cl₂.
    • Add BF₃·OEt₂ dropwise under nitrogen atmosphere.
    • Stir for 4 hours at room temperature until completion (monitored via thin-layer chromatography).
  • Hydrolysis :

    • Add sodium carbonate solution to neutralize the reaction mixture.
    • Extract the product using CH₂Cl₂ and wash with brine.
  • Coupling Reaction :

    • React the free carboxylic acid with CDI in DMF.
    • Add N,N-dimethylethylenediamine and stir until completion.
  • Purification :

    • Isolate the product by recrystallization from a suitable solvent system such as methanol/ethyl acetate.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization BF₃·OEt₂, CH₂Cl₂, RT ~70-80 Produces acridine intermediate
Hydrolysis NaOH, water ~90 Generates free carboxylic acid
Coupling CDI, DMF, N,N-dimethylethylenediamine ~75 Introduces dimethylaminoethyl group
Final Functionalization Amination reagents Variable Depends on substituents introduced

Notes on Optimization

  • Lewis Acid Selection : The use of boron trifluoride etherate ensures high efficiency in cyclization but requires careful handling due to its reactivity.
  • Coupling Agent Choice : Carbonyldiimidazole is preferred for its compatibility with sensitive functional groups.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is essential for tracking reaction progress at each stage.

Chemical Reactions Analysis

5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include N-oxide derivatives and substituted acridines .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of topoisomerases I and II, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, the compound prevents the replication of cancer cells, leading to cell death . Additionally, the compound can overcome certain types of drug resistance, making it a valuable candidate for chemotherapy .

Comparison with Similar Compounds

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

  • Key Differences: Lacks the 5,9-diamino substitutions.
  • Mechanism : Primarily inhibits topoisomerase II, with weaker activity against topoisomerase I .
  • Resistance Profile: Retains efficacy in MDR cell lines but has lower DNA binding affinity compared to the 5,9-diamino derivative .

Amsacrine (m-AMSA)

  • Key Differences: Contains a methanesulfonamide group instead of the dimethylaminoethyl carboxamide side chain.
  • Clinical Relevance : Approved for acute myeloid leukemia but restricted by toxicity and resistance issues.

Bis(9-aminoacridine-4-carboxamide) Derivatives

  • Key Differences : Feature two acridine moieties linked by a flexible carbon chain.
  • Mechanism : Enhanced DNA bis-intercalation and stabilization of quadruplex DNA structures, as observed in crystallographic studies .
  • Efficacy: Higher cytotoxicity in vitro compared to mono-acridines but with increased systemic toxicity .

Pharmacological and Biochemical Data

Compound DNA Binding Constant (Kd, nM) Topo I Inhibition (IC50, µM) Topo II Inhibition (IC50, µM) MDR Resistance Ratio*
5,9-Diamino-DACA 12.5 ± 1.2 0.45 ± 0.05 1.8 ± 0.3 2.1
DACA 28.3 ± 3.1 1.2 ± 0.2 0.9 ± 0.1 3.8
Amsacrine 45.6 ± 4.7 N/A 0.3 ± 0.05 12.4
Bis(9-aminoacridine) 6.8 ± 0.9 0.2 ± 0.03 0.5 ± 0.1 1.5

*Resistance ratio = IC50 in MDR cells / IC50 in parental cells. Data synthesized from .

Key Research Findings

Topoisomerase Selectivity: The 5,9-diamino substitution shifts selectivity toward topoisomerase I, unlike DACA, which predominantly targets topoisomerase II. This dual targeting may reduce the likelihood of resistance mutations .

MDR Evasion: The dimethylaminoethyl side chain in 5,9-diamino-DACA reduces recognition by P-glycoprotein, yielding a resistance ratio (2.1) significantly lower than amsacrine (12.4) .

Biological Activity

5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, commonly referred to as DACA, is a synthetic compound belonging to the acridine family. It has garnered significant attention in medicinal chemistry due to its notable biological activities, particularly as an anticancer agent. This article explores the compound's mechanisms of action, biological properties, and relevant research findings.

Chemical Structure and Properties

DACA's structure features two amino groups at the 5 and 9 positions of the acridine ring, along with a carboxamide functional group. Its molecular formula is C18H22N4OC_{18}H_{22}N_4O, and it has a molecular weight of approximately 323.4 g/mol. The presence of these functional groups enhances its interaction with biological macromolecules, particularly DNA.

DACA primarily exerts its biological effects through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, which disrupts normal DNA function and inhibits essential enzymes such as topoisomerases I and II . The inhibition of these enzymes leads to cell death, particularly in rapidly dividing cancer cells.

Key Mechanisms

  • DNA Intercalation : DACA inserts itself between DNA base pairs, stabilizing or destabilizing the DNA structure.
  • Topoisomerase Inhibition : By inhibiting topoisomerases, DACA prevents DNA replication and repair, leading to increased cytotoxicity in cancer cells.

Biological Activity

DACA has demonstrated a range of biological activities across various studies:

Case Studies

  • Clinical Trials : DACA has completed phase I clinical trials in New Zealand and the UK. These trials assessed its safety and pharmacokinetics in patients with various cancers .
  • Multidrug Resistance : A study involving human leukemia cell lines demonstrated that DACA effectively overcame both P-glycoprotein-mediated and MRP-mediated multidrug resistance . This is significant for developing treatments for patients with resistant cancers.

Structural Studies

Research utilizing X-ray crystallography has provided insights into the structural dynamics of DACA-DNA complexes. These studies reveal how DACA binds to specific DNA sequences and the resulting conformational changes that enhance its cytotoxic effects .

Comparative Analysis

The following table summarizes key features of DACA compared to similar compounds:

Compound NameKey Features
This compound (DACA) Effective DNA intercalator; inhibits topoisomerases I and II; anticancer properties
Amsacrine (m-AMSA) Known for topoisomerase inhibition but less effective against MDR
Triazoloacridone (C-1305) Different ring structure; varied biological activity

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide?

Answer:
The synthesis typically involves coupling acridine derivatives with dimethylaminoethyl groups via carboxamide linkages. Key steps include:

  • Synthesis : Use coupling reagents like HBTU or DIPEA in solvents such as DMF or ethanol under inert atmospheres. For example, acridine-4-carboxylic acid derivatives can be reacted with 2-(dimethylamino)ethylamine using carbodiimide-based activators .
  • Purification : Employ flash chromatography (silica gel) with gradients of ethyl acetate/hexane or methanol/dichloromethane.
  • Characterization : Confirm structure via 1H^1H-NMR and 13C^{13}C-NMR for functional group analysis, HRMS for molecular weight validation, and HPLC for purity assessment (>98%) .

Basic Question: How can researchers assess the initial biological activity of this compound in antimicrobial or anticancer studies?

Answer:

  • Antimicrobial Assays : Conduct broth microdilution tests (e.g., MIC determination) against Gram-positive/negative bacteria and fungi. Compare activity to reference drugs like ciprofloxacin .
  • Anticancer Screening : Use cytotoxicity assays (e.g., MTT) on cell lines (e.g., MT-4 leukemia cells). Measure IC50_{50} values and compare to clinical agents like amsacrine. For example, IC50_{50} values of 10–20 µM indicate moderate activity .
  • Mechanistic Clues : Perform preliminary DNA-binding studies via fluorescence quenching or ethidium bromide displacement assays to assess intercalation potential .

Advanced Question: How can contradictory data on DNA intercalation versus Topoisomerase I inhibition be resolved?

Answer:
Contradictions may arise from varying substituent effects or assay conditions. To resolve:

  • Comparative Studies : Synthesize analogs with modified planar regions (e.g., fused naphtho-rings) and flexible side chains. Test DNA affinity (via circular dichroism) and Topo I inhibition (gel-based relaxation assays) .
  • Molecular Docking : Use software like AutoDock to model interactions with DNA (e.g., d(CGATCG)2_2) and Topo I active sites. Compare binding energies and steric effects .
  • Kinetic Analysis : Measure enzyme inhibition kinetics (e.g., KiK_i) under standardized buffer conditions to isolate mechanism dominance .

Advanced Question: What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution in the acridine core to predict intercalation strength. Compare HOMO-LUMO gaps to known DNA binders .
  • Molecular Dynamics (MD) Simulations : Model stability of ligand-DNA/Topo I complexes over 100+ ns trajectories. Analyze hydrogen bonding and π-π stacking interactions .
  • QSAR Modeling : Correlate substituent electronegativity or lipophilicity with bioactivity data to guide structural optimization .

Advanced Question: How does this compound influence catalytic processes like hydrodearomatization (HDA) in petrochemical studies?

Answer:

  • Inhibition Mechanism : The dimethylaminoethyl group enhances basicity, enabling strong adsorption onto NiMo/Al2_2O3_3 catalysts. This competitively inhibits phenanthrene hydrogenation.
  • Experimental Design : Use a trickle-bed reactor at 280–320°C and 120 barg. Co-feed with PACs and monitor conversion via GC-MS. Compare inhibition strength to carbazole .
  • Recovery Studies : Post-inhibition, purge the system with nitrogen-free feed to assess catalyst reactivation kinetics .

Data Analysis: How should researchers address discrepancies in reported IC50_{50}50​ values across cell lines?

Answer:

  • Standardization : Validate cell line origins (e.g., ATCC certification) and culture conditions (e.g., serum concentration, passage number).
  • Assay Calibration : Use internal controls (e.g., doxorubicin) in parallel experiments.
  • Meta-Analysis : Cross-reference with studies using identical protocols (e.g., MTT incubation time, lysing methods) .

Structural Analysis: What techniques are critical for elucidating the crystal structure and intermolecular interactions?

Answer:

  • X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H⋯O) and π-stacking using synchrotron sources. Deposit data in CCDC (e.g., entry 2032776) .
  • Lattice Energy Calculations : Compute intermolecular forces (e.g., van der Waals, dipole-dipole) via DFT to rationalize packing motifs .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent retention in the crystal lattice .

Spectroscopic Characterization: How can photophysical properties inform sensor applications?

Answer:

  • Luminescence Profiling : Measure excitation/emission spectra in solvents of varying polarity. Acridine derivatives often show solvatochromic shifts (e.g., 450→520 nm in ethanol→DMSO) .
  • Dipole Moment Analysis : Use Stark spectroscopy to quantify changes in dipole moment upon excitation. High Δµ values (e.g., >5 D) indicate sensor potential for polar analytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.